6-(Dimethylamino)hexanal
Description
6-(Dimethylamino)hexanal is a substituted aldehyde featuring a six-carbon chain with a terminal aldehyde group (-CHO) and a dimethylamino (-N(CH₃)₂) group at the sixth carbon. The dimethylamino group is known to enhance polarity and basicity, improving solubility in polar solvents and interaction with biological membranes .
Structure and Synthesis: The compound can be inferred to share synthetic routes with related amino-substituted hexanoic acids. For example, 6-(dimethylamino)hexanoic acid is synthesized via Eschweiler–Clarke methylation of 6-aminohexanoic acid using formaldehyde and formic acid . A similar approach—substituting the carboxylic acid with an aldehyde group—could yield this compound.
Properties
CAS No. |
2554-94-1 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
6-(dimethylamino)hexanal |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8-10/h8H,3-7H2,1-2H3 |
InChI Key |
LBFNURCCCNZNIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Dimethylamino)hexanal can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanal with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: 6-(Dimethylamino)hexanoic acid
Reduction: 6-(Dimethylamino)hexanol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
6-(Dimethylamino)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)hexanal involves its reactivity as an aldehyde and the presence of the dimethylamino group. The aldehyde group can undergo nucleophilic addition reactions, while the dimethylamino group can participate in various substitution reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Notes
- Limited direct data on this compound necessitated inferences from structurally related compounds.
- Further experimental studies are required to confirm the compound’s physical properties and synthetic pathways.
Biological Activity
6-(Dimethylamino)hexanal, a compound with significant potential in various biological applications, has garnered attention due to its structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hexanal backbone with a dimethylamino substituent at the sixth carbon. This structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that aldehydes, including this compound, exhibit antimicrobial properties against various pathogens. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic effects on cancer cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
- Enzyme Inhibition : Aldehydes can act as inhibitors for specific enzymes, such as aldehyde dehydrogenases (ALDH), which play critical roles in detoxification processes in cells. Inhibition of these enzymes can lead to increased levels of reactive aldehydes, potentially contributing to cytotoxic effects in cancer therapy.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Candida albicans | 100 µg/mL |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer (PC3) | 15 ± 2 |
| Breast Cancer (MCF-7) | 20 ± 3 |
| Lung Cancer (A549) | 30 ± 4 |
Case Study 1: Antimicrobial Efficacy
In a study exploring the antimicrobial properties of various aldehydes, including this compound, it was found that this compound exhibited significant activity against Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy and determined an MIC of 25 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of novel dimethylamino-substituted aldehydes revealed that this compound induced apoptosis in prostate cancer cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect relative to other compounds tested. Mechanistic studies suggested that the compound triggers oxidative stress pathways leading to cell death .
The biological activity of this compound is attributed to several mechanisms:
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting integrity and function.
- Enzyme Interaction : As an aldehyde, it can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
